6-hydroxy-4-methyl-2-oxo-2H-chromene-3-carboxylic acid
Overview
Description
6-hydroxy-4-methyl-2-oxo-2H-chromene-3-carboxylic acid is a derivative of coumarin, a class of compounds known for their diverse biological activities. Coumarins are naturally occurring lactones first derived from Tonka beans in 1820. They are valuable oxygen-containing heterocycles widely found in nature and have been used in herbal medicines since early ages
Mechanism of Action
Target of Action
It’s worth noting that coumarin derivatives, a group to which this compound belongs, have been extensively studied for their diverse biological activities .
Mode of Action
Coumarin derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Coumarin derivatives have been reported to influence a variety of biochemical pathways, including those involved in anti-inflammatory, anti-coagulant, and anti-tumor activities .
Result of Action
Coumarin derivatives are known to exert a variety of biological effects, including anti-inflammatory, anti-coagulant, and anti-tumor activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-4-methyl-2-oxo-2H-chromene-3-carboxylic acid can be achieved through several methods. One common approach involves the condensation of 4-hydroxy-6-methyl-2H-chromen-2-one with aromatic aldehydes . Another method includes the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides .
Industrial Production Methods
Industrial production of this compound often employs green chemistry principles, utilizing green solvents and catalysts to minimize environmental impact. Methods such as the Pechmann reaction, which involves the condensation of phenols and β-keto esters in the presence of an acid catalyst, are commonly used . Homogeneous catalysts like concentrated sulfuric acid, trifluoroacetic acid, and Lewis acids such as aluminum chloride and zinc chloride are employed in these reactions .
Chemical Reactions Analysis
Types of Reactions
6-hydroxy-4-methyl-2-oxo-2H-chromene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions, such as alkylation and acylation, are common for this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.
Major Products Formed
The major products formed from these reactions include various coumarin derivatives with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
6-hydroxy-4-methyl-2-oxo-2H-chromene-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing other coumarin derivatives.
Biology: The compound exhibits antimicrobial, antifungal, and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-6-methyl-2H-chromen-2-one: A precursor in the synthesis of 6-hydroxy-4-methyl-2-oxo-2H-chromene-3-carboxylic acid.
7-hydroxy-4-methyl-2-oxo-2H-chromene-6,8-diyl diethanone: Another coumarin derivative with similar biological activities.
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct biological activities and make it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
6-hydroxy-4-methyl-2-oxochromene-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O5/c1-5-7-4-6(12)2-3-8(7)16-11(15)9(5)10(13)14/h2-4,12H,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAKYXMFBKWCPCQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675428 | |
Record name | 6-Hydroxy-4-methyl-2-oxo-2H-1-benzopyran-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90675428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
435297-35-1 | |
Record name | 6-Hydroxy-4-methyl-2-oxo-2H-1-benzopyran-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90675428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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